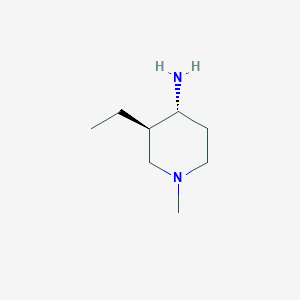

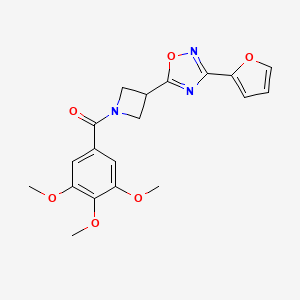

![molecular formula C16H15N3O2 B2917890 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 853750-06-8](/img/structure/B2917890.png)

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline

Übersicht

Beschreibung

“2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that belongs to the class of heterocyclic compounds known as oxadiazoles . Oxadiazoles are an important class of heterocyclic compounds that possess a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of similar compounds involves the use of bromo methoxy picolinic acid as a starting material . The oxadiazole is then coupled with various anilines using Buchwald coupling reactions to give the target compounds . The synthetic route for the synthesis of title compounds starts with using commercially available acid . Esterification of the starting material is followed by treating with hydrazine hydrate to afford the compound, which upon reaction with benzoyl chloride in the presence of POCl3 furnishes oxadiazole derivatives .Molecular Structure Analysis

The molecular structure of “2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” can be confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” include esterification, treatment with hydrazine hydrate, reaction with benzoyl chloride, and Buchwald coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” can be determined using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antimicrobial activity , suggesting that their targets may be proteins or enzymes essential for microbial growth and survival.

Mode of Action

It’s known that oxadiazole derivatives can interact with their targets through various mechanisms, such as inhibiting essential enzymes or disrupting cell membrane integrity . The specific interactions between 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline and its targets would need further investigation.

Biochemical Pathways

Given its potential antimicrobial activity , it may interfere with pathways essential for microbial growth and survival, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may inhibit microbial growth or kill microbes.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-20-14-10-6-5-9-13(14)17-11-15-18-19-16(21-15)12-7-3-2-4-8-12/h2-10,17H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGORFPEXYZDHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NCC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326343 | |

| Record name | 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47204772 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

CAS RN |

853750-06-8 | |

| Record name | 2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

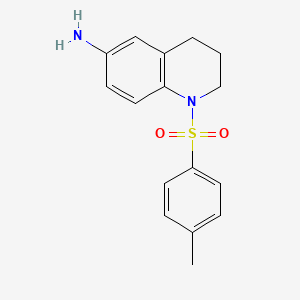

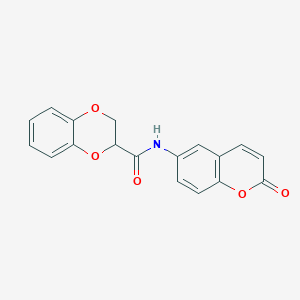

![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)

![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2917817.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide](/img/structure/B2917825.png)

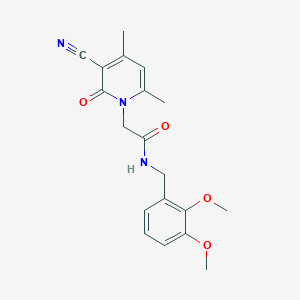

![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2917826.png)

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)